molecular formula C12H18ClNO B10766781 3-Methylethcathinone hydrochloride CAS No. 2493976-59-1

3-Methylethcathinone hydrochloride

Cat. No.: B10766781
CAS No.: 2493976-59-1
M. Wt: 227.73 g/mol
InChI Key: NNXYBZFXJQGRBC-UHFFFAOYSA-N
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Description

3-Methylethcathinone (hydrochloride) is a substituted cathinone with the chemical formula C12H17NO • HCl. It is a psychoactive compound that belongs to the class of synthetic cathinones, which are structurally related to amphetamines. This compound is known for its stimulant properties and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylethcathinone (hydrochloride) can be synthesized through several methods. One common route involves the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then subjected to oxidation to yield 3-methylethcathinone. The final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-Methylethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylethcathinone (hydrochloride) is primarily used in forensic and toxicological research. It serves as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are used to identify and quantify synthetic cathinones in biological samples .

Mechanism of Action

The mechanism of action of 3-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters. It acts as a substrate for norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters. This leads to increased levels of norepinephrine and dopamine in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylethcathinone (hydrochloride) is unique due to its specific substitution pattern on the cathinone backbone, which influences its pharmacological profile and potency. Its distinct chemical structure results in different interactions with monoamine transporters compared to other substituted cathinones .

Properties

CAS No.

2493976-59-1

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(ethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H

InChI Key

NNXYBZFXJQGRBC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC(=C1)C.Cl

Origin of Product

United States

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